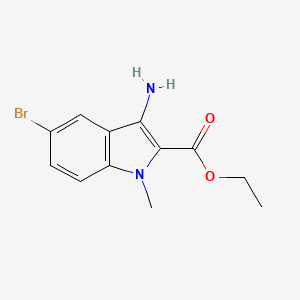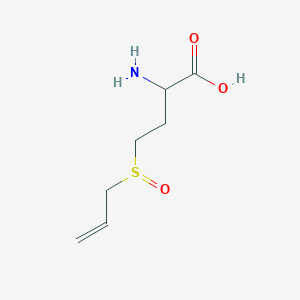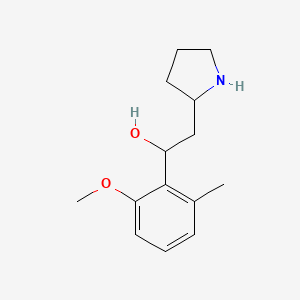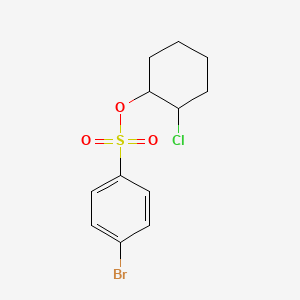
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H14BrClO3S It is a derivative of benzenesulfonic acid and features both a chlorocyclohexyl and a bromobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate typically involves the esterification of 4-bromobenzenesulfonic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of sulfinates or thiols.
Scientific Research Applications
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, the sulfonate group can interact with active sites of enzymes, altering their activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-fluorobenzenesulfonate
- (2-Chlorocyclohexyl) 4-iodobenzenesulfonate
Uniqueness
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is unique due to the presence of both a chlorocyclohexyl and a bromobenzene moiety, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds with different substituents.
Properties
CAS No. |
41914-94-7 |
|---|---|
Molecular Formula |
C12H14BrClO3S |
Molecular Weight |
353.66 g/mol |
IUPAC Name |
(2-chlorocyclohexyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C12H14BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2 |
InChI Key |
NGUIOLRILYICSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


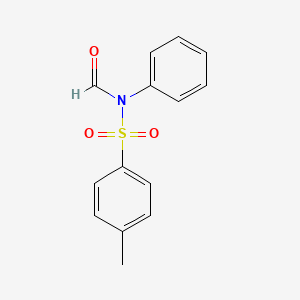
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)

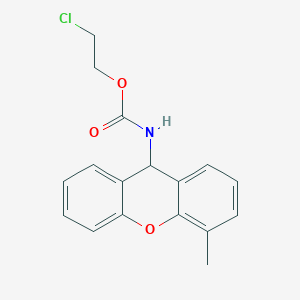
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)
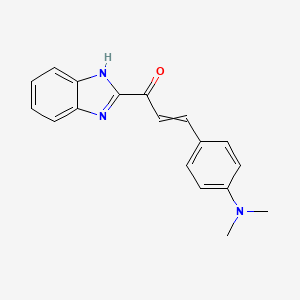
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

